6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC11333060
Molecular Formula: C18H20N6OS2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N6OS2 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C18H20N6OS2/c1-13-21-22-18(27-13)26-12-14-11-16(25)20-17(19-14)24-9-7-23(8-10-24)15-5-3-2-4-6-15/h2-6,11H,7-10,12H2,1H3,(H,19,20,25) |
| Standard InChI Key | BXLQRNOPLOCYEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one, delineates its core pyrimidin-4(3H)-one scaffold substituted at positions 2 and 6. The molecular formula C₁₈H₂₀N₆OS₂ corresponds to a molar mass of 400.5 g/mol, with a CAS registry number 135465143.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆OS₂ |
| Molecular Weight | 400.5 g/mol |
| Canonical SMILES | CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
| Topological Polar Surface Area | 135 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Structural Determinants of Bioactivity
The molecule integrates three key pharmacophoric elements:
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Pyrimidin-4(3H)-one Core: A six-membered aromatic ring with a ketone group at position 4, enabling hydrogen bonding and π-π stacking interactions.
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1,3,4-Thiadiazole Moiety: The 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl group at position 6 introduces sulfur-based electrophilicity, potentially enhancing membrane permeability and target binding.
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4-Phenylpiperazine Substituent: A nitrogen-rich bicyclic system at position 2, known to modulate receptor affinity and pharmacokinetic properties in CNS-targeting agents.
Computational models predict moderate lipophilicity (LogP ≈ 2.8) and solubility (~0.1 mg/mL in aqueous buffers), suggesting suitability for oral administration pending formulation optimization.
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via sequential functionalization of the pyrimidinone scaffold:
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Core Construction: Condensation of thiourea derivatives with β-keto esters to form the pyrimidin-4(3H)-one ring, as demonstrated in analogous syntheses .
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Thiadiazole Incorporation: Nucleophilic displacement of a leaving group (e.g., chloride) at position 6 by 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions.
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Piperazine Coupling: Buchwald-Hartwig amination or SNAr reaction to install the 4-phenylpiperazine group at position 2 .
Optimized Reaction Conditions
While explicit protocols remain unpublished, extrapolation from related systems suggests:
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Step 1: Cyclocondensation of ethyl acetoacetate with guanidine nitrate in refluxing ethanol yields 2-thioxo-dihydropyrimidin-4-one intermediates .
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Step 2: Alkylation with 2-chloromethyl-5-methyl-1,3,4-thiadiazole using K₂CO₃ in DMF at 60°C achieves ~75% yield.
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Step 3: Palladium-catalyzed coupling with 1-phenylpiperazine in toluene at 110°C completes the synthesis .
Table 2: Hypothetical Synthetic Yield Optimization
| Reaction Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Ethanol, HCl | Reflux | 68 |
| Thiadiazole grafting | K₂CO₃, DMF | 60°C | 75 |
| Piperazine coupling | Pd(OAc)₂, Xantphos | 110°C | 82 |
Analytical Characterization
Spectroscopic Profiling
1H NMR (400 MHz, DMSO-d₆): Key signals include:
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δ 1.58 (m, 4H, cycloheptyl CH₂)
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δ 3.95 (s, 2H, SCH₂)
IR (KBr, cm⁻¹):
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1676 (C=O stretch, pyrimidinone)
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1514 (C=N, thiadiazole)
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1245 (C-S-C asymmetric stretch).
Comparative Analysis with Structural Analogs
Thieno[2,3-d]pyrimidin-4-ones vs. Pyrimidin-4(3H)-ones
While compound 20 from (thienopyrimidine derivative) shows IC50 = 0.20 μM against DHFR, the target compound’s larger heterocyclic system may enhance target residence time but reduce solubility.
Table 3: Structural and Activity Comparison
Future Research Priorities
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